JH-II-127

Description

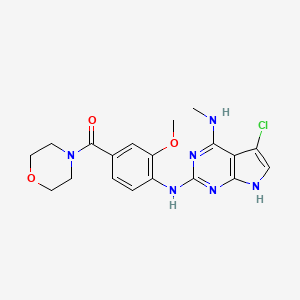

Structure

3D Structure

Properties

IUPAC Name |

[4-[[5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxyphenyl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN6O3/c1-21-16-15-12(20)10-22-17(15)25-19(24-16)23-13-4-3-11(9-14(13)28-2)18(27)26-5-7-29-8-6-26/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEKBQXFNHWTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC2=C1C(=CN2)Cl)NC3=C(C=C(C=C3)C(=O)N4CCOCC4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of JH-II-127

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of JH-II-127, a highly potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The information is compiled from preclinical research and is intended to inform researchers, scientists, and professionals involved in drug development, particularly in the context of Parkinson's disease.

Executive Summary

JH-II-127 is an orally active, brain-permeable small molecule inhibitor targeting the kinase activity of LRRK2.[1] Activating mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease (PD), making its kinase domain a prime therapeutic target.[2][3] JH-II-127 effectively inhibits both wild-type LRRK2 and its pathogenic mutant forms, most notably the prevalent G2019S mutation, which enhances kinase activity.[2][4][5] Its mechanism of action centers on preventing the phosphorylation of LRRK2 itself and its downstream substrates, thereby modulating cellular pathways implicated in PD pathogenesis, such as autophagy, mitochondrial function, and neuroinflammation.[6][7] This document details the biochemical activity, cellular effects, and in vivo pharmacology of JH-II-127, supported by quantitative data, experimental protocols, and pathway diagrams.

Core Mechanism of Action: LRRK2 Kinase Inhibition

The primary mechanism of action of JH-II-127 is the direct and potent inhibition of the LRRK2 kinase domain.[8] LRRK2 is a large, multidomain protein whose pathogenic mutations, particularly G2019S, R1441C/G/H, Y1699C, and I2020T, are linked to an increase in its kinase activity.[4][9] This hyperactivity is considered a toxic gain-of-function that contributes to neuronal degeneration in Parkinson's disease.[6]

JH-II-127, a 2-anilino-4-methylamino-5-chloropyrrolopyrimidine, binds to the ATP-binding site within the LRRK2 kinase domain.[2][4] This binding is stabilized by hydrogen bond interactions with hinge region residues Met1949 and Ala1950.[4] By occupying the ATP pocket, JH-II-127 prevents the transfer of phosphate to LRRK2 itself (autophosphorylation) and to its downstream substrates. A key readout of LRRK2 activity in cells is the phosphorylation of specific serine residues, including Ser910 and Ser935.[4][8] JH-II-127 potently inhibits the phosphorylation of these sites, providing a reliable measure of its target engagement in both cellular and in vivo models.[2][4][10]

Furthermore, LRRK2 phosphorylates a subset of Rab GTPases, with Rab10 being a well-established substrate.[6][7] Pathogenic LRRK2 mutations increase the phosphorylation of Rab proteins.[6][7] By inhibiting LRRK2, JH-II-127 is expected to decrease Rab phosphorylation, thereby influencing vesicular trafficking, a key cellular process regulated by Rab GTPases.

Some studies also suggest that LRRK2 inhibition can lead to the ubiquitination and subsequent proteasomal degradation of the LRRK2 protein itself, which may represent a secondary mechanism for reducing total LRRK2 activity.[6][7]

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in cellular signaling and the point of intervention for JH-II-127.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor | MRC PPU [ppu.mrc.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 6. LRRK2 inhibitors and their potential in the treatment of Parkinson’s disease: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Frontiers | Two small-molecule inhibitors of Toxoplasma gondii proliferation in vitro [frontiersin.org]

- 9. tandfonline.com [tandfonline.com]

- 10. caymanchem.com [caymanchem.com]

JH-II-127 chemical structure and properties

An In-depth Technical Guide to JH-II-127: A Potent and Selective LRRK2 Inhibitor

Introduction

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target in the field of neurodegenerative diseases, particularly Parkinson's disease (PD). Activating mutations in the LRRK2 gene, such as the common G2019S mutation, are the most frequent genetic cause of both familial and sporadic PD, leading to a two- to three-fold increase in its kinase activity.[1] This hyperactivity is believed to contribute to neuronal death signaling pathways. Consequently, the development of small molecule inhibitors that can modulate LRRK2 kinase activity represents a promising strategy for disease-modifying therapies.

This document provides a comprehensive technical overview of JH-II-127, a 2-anilino-4-methylamino-5-chloropyrrolopyrimidine compound identified as a highly potent, selective, and brain-penetrant inhibitor of LRRK2.[1][2][3][4] It is a valuable tool for researchers studying the physiological and pathological roles of LRRK2 and a promising scaffold for the development of therapeutics for Parkinson's disease.

Chemical Structure and Properties

JH-II-127 is a synthetic small molecule with a pyrrolopyrimidine core. Its chemical identity and physical properties are summarized below.

| Property | Value |

| Chemical Name | [4-[[5-Chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxyphenyl]-4-morpholinyl-methanone[5] |

| CAS Number | 1700693-08-8[5][6][7] |

| Molecular Formula | C₁₉H₂₁ClN₆O₃[5][6] |

| Molecular Weight | 416.87 g/mol [5] |

| SMILES | O=C(N1CCOCC1)C2=CC(OC)=C(NC3=NC(NC)=C(C(Cl)=CN4)C4=N3)C=C2[7] |

| Purity | ≥98% (HPLC)[5] |

| Storage | Store at -20°C[5] |

Table 1: Physicochemical Properties of JH-II-127

| Solvent | Maximum Concentration |

| DMSO | 100 mM[5] |

| DMF | 30 mg/mL[6] |

| Ethanol | 2 mg/mL[6] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[6] |

Table 2: Solubility Data for JH-II-127

Biological Activity and Selectivity

JH-II-127 is a potent inhibitor of LRRK2, demonstrating high affinity for both the wild-type (WT) enzyme and the pathologically relevant G2019S mutant. It is also orally bioavailable and brain penetrant, making it suitable for in vivo studies.[5][6]

| Target | IC₅₀ (nM) |

| LRRK2 (Wild-Type) | 6.6[5][6][7][8] |

| LRRK2 (G2019S Mutant) | 2.2[5][6][7][8] |

| LRRK2 (A2016T Mutant) | 47.7[5][6][7][8] |

| LRRK2 (G2019S + A2016T) | 3,080[6] |

Table 3: In Vitro Inhibitory Potency of JH-II-127

In cellular contexts, JH-II-127 effectively suppresses LRRK2 activity. It substantially inhibits the phosphorylation of LRRK2 at key serine residues, Ser910 and Ser935, at concentrations between 0.1 and 0.3 µM in various cell types, including HEK293 cells and human lymphoblastoid cells.[1][2][6][8] Furthermore, its selectivity is excellent, showing minimal activity when screened against a large panel of 138 other kinases.[5]

Mechanism of Action

JH-II-127 functions as an ATP-competitive inhibitor of LRRK2.[1] By binding to the kinase domain, it blocks the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. The G2019S mutation, located in the kinase domain, enhances LRRK2's enzymatic activity. JH-II-127 potently inhibits this hyperactive mutant, thereby normalizing the downstream signaling cascade. This mechanism is critical for reversing the pathological effects associated with LRRK2 mutations in Parkinson's disease.

References

- 1. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor | MRC PPU [ppu.mrc.ac.uk]

- 5. JH-II-127 | LRRK2 Inhibitors: R&D Systems [rndsystems.com]

- 6. caymanchem.com [caymanchem.com]

- 7. raybiotech.com [raybiotech.com]

- 8. JH-II-127 | LRRK2 | TargetMol [targetmol.com]

JH-II-127: A Technical Guide to a Potent and Brain-Penetrant LRRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. Activating mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic forms of the disease. In response to the need for potent and selective tools to probe LRRK2 biology and for potential therapeutic development, the pyrrolopyrimidine compound, JH-II-127, was discovered. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of JH-II-127, a highly potent, selective, and orally bioavailable LRRK2 inhibitor with excellent brain penetrance. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for the scientific community.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Genetic studies have identified mutations in the LRRK2 gene, particularly the G2019S mutation, as a major contributor to PD pathogenesis.[1] This has spurred the development of LRRK2 kinase inhibitors as a promising therapeutic strategy. JH-II-127, a 2-anilino-4-methylamino-5-chloropyrrolopyrimidine, emerged from these efforts as a lead compound with desirable pharmacological properties.[1][2][3] This document details the discovery and preclinical development of JH-II-127.

Discovery and Synthesis

JH-II-127 was identified through a focused medicinal chemistry effort to develop potent and selective LRRK2 inhibitors with the ability to cross the blood-brain barrier. The synthesis of JH-II-127 involves a multi-step process, which is detailed in the experimental protocols section. The core of the molecule is a pyrrolopyrimidine scaffold, which has been optimized for potent and selective inhibition of LRRK2.[1]

Mechanism of Action

JH-II-127 is a potent inhibitor of LRRK2 kinase activity. It targets both wild-type LRRK2 and the pathogenic G2019S mutant.[1][2][3] The primary mechanism of action is the inhibition of LRRK2's ability to phosphorylate its downstream substrates. A key biomarker of LRRK2 activity in cells and tissues is the autophosphorylation of serine residues, particularly Ser910 and Ser935. JH-II-127 has been shown to substantially inhibit the phosphorylation of these sites in a dose-dependent manner.[1][2][3]

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein that functions as a kinase and a GTPase. Its kinase activity is implicated in various cellular processes, and its dysregulation is linked to neurodegeneration. One of the key downstream pathways affected by LRRK2 involves the phosphorylation of a subset of Rab GTPases, which are master regulators of vesicular trafficking. By inhibiting LRRK2, JH-II-127 is predicted to modulate these downstream signaling events.

References

The Role of the LRRK2 G2019S Mutation in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, a glycine-to-serine substitution in the kinase domain, is the most prevalent of these mutations and is a key focus of research into the molecular mechanisms of neurodegeneration. This technical guide provides an in-depth overview of the core molecular and cellular consequences of the LRRK2 G2019S mutation, with a focus on quantitative data, detailed experimental protocols, and visualization of key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of therapeutics for Parkinson's disease and related neurodegenerative disorders.

Molecular Profile of the LRRK2 G2019S Mutation

The LRRK2 protein is a large, multi-domain protein that includes a serine-threonine kinase domain and a GTPase domain. The G2019S mutation is located within the activation loop of the kinase domain and leads to a significant increase in its kinase activity.

Impact on Kinase and GTPase Activity

The primary biochemical consequence of the G2019S mutation is a gain-of-function in the kinase domain, leading to hyperphosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.

| Parameter | Fold Increase (G2019S vs. Wild-Type LRRK2) | Experimental System | Reference |

| Autophosphorylation (in vitro) | ~2-5 fold | Transfected cell lines | [1] |

| Autophosphorylation (in vitro) | ~3-fold | In vitro kinase assay | [2] |

| Autophosphorylation (pSer1292) | ~6-fold | HEK293 cells | [3] |

| MBP Phosphorylation (in vitro) | ~2.4-fold | Transgenic mouse brain | [1] |

| GTP Hydrolysis Activity | ~2-fold increase | Purified GST-[Δ970] LRRK2G2019S | [4] |

Key Signaling Pathways in LRRK2 G2019S-Mediated Neurodegeneration

The pathogenic effects of the LRRK2 G2019S mutation are mediated through the dysregulation of several critical cellular pathways.

Rab GTPase Phosphorylation

A major downstream effect of increased LRRK2 G2019S kinase activity is the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking.

Caption: LRRK2 G2019S-mediated phosphorylation of Rab GTPases.

The G2019S mutation enhances the phosphorylation of several Rab proteins, although the effect can be less pronounced than that of other LRRK2 mutations located in the GTPase domain[5].

| Rab Substrate | Effect of G2019S Mutation | Experimental System | Reference |

| Rab8a | 2- to 3-fold increase in phosphorylation | In vitro | [6] |

| Rab10 | Weaker effect on phosphorylation compared to R1441G mutation | Human peripheral blood neutrophils and mononuclear cells | [5] |

Mitochondrial Dysfunction

A significant body of evidence links the LRRK2 G2019S mutation to mitochondrial impairment, a key feature of Parkinson's disease.

References

- 1. Enhanced Striatal Dopamine Transmission and Motor Performance with LRRK2 Overexpression in Mice Is Eliminated by Familial Parkinson's Disease Mutation G2019S | Journal of Neuroscience [jneurosci.org]

- 2. researchgate.net [researchgate.net]

- 3. Differential LRRK2 Expression in the Cortex, Striatum, and Substantia Nigra in Transgenic and Nontransgenic Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. michaeljfox.org [michaeljfox.org]

- 5. researchgate.net [researchgate.net]

- 6. research.unipd.it [research.unipd.it]

JH-II-127: A Technical Guide to its Binding Affinity with LRRK2

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the binding affinity of the selective inhibitor JH-II-127 to Leucine-rich repeat kinase 2 (LRRK2). This document outlines quantitative binding data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Binding Affinity Data

JH-II-127 is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of LRRK2.[1][2][3] Its inhibitory activity has been quantified against wild-type LRRK2 and several mutant forms associated with Parkinson's disease. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| LRRK2 Variant | IC50 (nM) |

| Wild-Type (WT) | 6.6[1][2][4][5][6] |

| G2019S Mutant | 2.2[1][2][4][5][6] |

| A2016T Mutant | 47.7[1][4][5][6] |

| G2019S + A2016T Double Mutant | 3,080[6] |

Experimental Protocols

The binding affinity of JH-II-127 to LRRK2 is primarily determined through in vitro kinase assays. These assays measure the ability of the inhibitor to block the phosphorylation of a substrate by the LRRK2 enzyme.

In Vitro LRRK2 Kinase Assay

A common method to determine the IC50 of LRRK2 inhibitors involves a radiometric assay using [γ-³²P]ATP.[7][8]

Materials:

-

Recombinant LRRK2 protein (e.g., GST-LRRK2[970-2527])

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

Substrate (e.g., Myelin Basic Protein (MBP) or a peptide substrate like LRRKtide)[9]

-

ATP solution (a mixture of unlabeled ATP and [γ-³²P]ATP)

-

JH-II-127 at various concentrations

-

Phosphocellulose paper or polyacrylamide gels

-

Phosphorimager or scintillation counter

Procedure:

-

Reaction Setup: The kinase reaction is typically prepared in a microcentrifuge tube or a multi-well plate. Recombinant LRRK2 enzyme is mixed with the kinase buffer and the substrate.

-

Inhibitor Addition: JH-II-127, diluted to a range of concentrations, is added to the reaction mixture. A control reaction with no inhibitor (or vehicle, e.g., DMSO) is also prepared.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of the ATP solution containing [γ-³²P]ATP. The final ATP concentration is typically kept close to the Michaelis constant (Km) to ensure accurate IC50 determination.

-

Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Termination of Reaction: The reaction is stopped by adding a solution like phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate.

-

Washing: The phosphocellulose paper is washed multiple times with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Detection and Quantification: The amount of radioactivity incorporated into the substrate is quantified using a phosphorimager or a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of JH-II-127 is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Assays for LRRK2 Inhibition

The inhibitory activity of JH-II-127 has also been confirmed in cellular models. In these experiments, cells expressing LRRK2 (wild-type or mutant forms) are treated with the inhibitor. The level of LRRK2 autophosphorylation at sites such as Ser910 and Ser935, or the phosphorylation of downstream substrates, is then measured by immunoblotting.[6][10] JH-II-127 has been shown to substantially inhibit the phosphorylation of Ser910 and Ser935 in various cell types at concentrations of 0.1–0.3 μM.[6][10]

Visualizations

LRRK2 Inhibition by JH-II-127

The following diagram illustrates the mechanism of action of JH-II-127 in inhibiting LRRK2 kinase activity.

Caption: Mechanism of LRRK2 inhibition by JH-II-127.

Experimental Workflow for IC50 Determination

The flowchart below outlines the key steps in an in vitro kinase assay to determine the IC50 of an inhibitor.

Caption: Workflow for in vitro determination of LRRK2 inhibitor IC50.

References

- 1. JH-II-127 | LRRK2 | Tocris Bioscience [tocris.com]

- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JH-II-127 | LRRK2 | TargetMol [targetmol.com]

- 5. raybiotech.com [raybiotech.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Brain Penetrance of JH-II-127

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain penetrance of JH-II-127, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The document collates and presents key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate a thorough understanding of the central nervous system (CNS) distribution of this compound.

Introduction to JH-II-127

JH-II-127 is a pyrrolopyrimidine-based small molecule inhibitor targeting the kinase activity of LRRK2.[1][2] Activating mutations in the LRRK2 gene are a significant genetic risk factor for both familial and sporadic Parkinson's disease, making LRRK2 a compelling therapeutic target. Effective inhibition of LRRK2 in the brain is crucial for potential disease-modifying therapies. JH-II-127 has been specifically designed and evaluated for its ability to cross the blood-brain barrier and engage its target in the CNS.[1][2]

Quantitative Pharmacokinetic and In Vitro Potency Data

The following tables summarize the key pharmacokinetic parameters of JH-II-127 in mice and its in vitro potency against various forms of the LRRK2 enzyme.

Table 1: Pharmacokinetic Parameters of JH-II-127 in C57BL/6 Mice[2]

| Matrix | Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC_last (h·ng/mL) | T_1/2 (h) | Brain/Plasma Ratio | Bioavailability (%) |

| Plasma | Intravenous (i.v.) | 2 | - | 1604 | 533 | 0.66 | - | - |

| Plasma | Oral (p.o.) | 10 | 1 | 803 | 3095 | - | - | 116 |

| Brain | Intravenous (i.v.) | 2 | - | 1344 | 239 | 0.23 | 0.45 | - |

| Brain | Oral (p.o.) | 10 | 1 | 247 | 688 | - | - | - |

Table 2: In Vitro Inhibitory Potency of JH-II-127 against LRRK2 Variants[3]

| LRRK2 Variant | IC50 (nM) |

| Wild-Type | 6.6 |

| G2019S Mutant | 2.2 |

| A2016T Mutant | 47.7 |

| G2019S + A2016T Double Mutant | 3080 |

Experimental Protocols

This section details the methodologies employed in the key experiments to assess the brain penetrance and efficacy of JH-II-127.

In Vivo Pharmacokinetic Study in Mice[2]

-

Animal Model: Male C57BL/6 mice were used for the pharmacokinetic studies.

-

Drug Formulation and Administration: For intravenous (i.v.) administration, JH-II-127 was formulated in 10% DMSO, 10% Tween 80, and 80% water. For oral (p.o.) administration, the compound was prepared in 0.5% methylcellulose and 0.1% Tween 80 in water.

-

Dosing: A single dose of 2 mg/kg was administered intravenously, and a single dose of 10 mg/kg was given orally.

-

Sample Collection: Blood samples were collected at various time points post-administration. Brain tissue was also collected to determine CNS penetration.

-

Bioanalytical Method: The concentrations of JH-II-127 in plasma and brain homogenates were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

In Vivo Pharmacodynamic Study[2]

-

Animal Model: Male C57BL/6 mice were utilized.

-

Dosing and Administration: JH-II-127 was administered via oral gavage at doses of 10, 30, and 100 mg/kg.

-

Tissue Collection and Processing: At specified times after dosing, mice were euthanized, and brain, spleen, and kidney tissues were collected. Tissues were homogenized in lysis buffer containing phosphatase and protease inhibitors.

-

Western Blot Analysis: The levels of phosphorylated LRRK2 at serine 935 (pSer935-LRRK2) and total LRRK2 were determined by Western blot analysis of the tissue lysates. This allowed for the assessment of target engagement and inhibition in the brain and peripheral tissues.

In Vitro LRRK2 Inhibition Assays[3]

-

Cell Lines: Human Embryonic Kidney (HEK293) cells and mouse embryonic fibroblast (Swiss 3T3) cells were used. HEK293 cells were engineered to stably express different forms of LRRK2 (wild-type and mutants).

-

Compound Treatment: Cells were treated with varying concentrations of JH-II-127 or DMSO as a control for 90 minutes.

-

Cell Lysis and Western Blotting: Following treatment, cells were lysed, and the lysates were subjected to immunoblotting to detect the phosphorylation status of LRRK2 at serines 910 and 935, as well as total LRRK2 levels.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the LRRK2 signaling pathway and the experimental workflow for assessing the brain penetrance of JH-II-127.

Caption: LRRK2 Signaling Pathway and Inhibition by JH-II-127.

Caption: Experimental Workflow for Assessing Brain Penetrance.

Conclusion

The data presented in this technical guide demonstrate that JH-II-127 is a potent, selective, and orally bioavailable LRRK2 inhibitor with excellent brain penetrance. The compound effectively crosses the blood-brain barrier in mice, achieving concentrations in the brain sufficient to robustly inhibit LRRK2 phosphorylation. The favorable pharmacokinetic profile, including a high oral bioavailability and a significant brain-to-plasma ratio, underscores the potential of JH-II-127 as a tool for studying LRRK2 biology in the CNS and as a lead compound for the development of novel therapies for Parkinson's disease. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field.

References

CAS number 1700693-08-8

An In-Depth Technical Guide to CAS Number 1700693-08-8 (JH-II-127)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS Number 1700693-08-8 identifies the compound [4-[[5-Chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxyphenyl]-4-morpholinyl-methanone, commonly known as JH-II-127.[1][2][3][4] This molecule is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][5][6] Activating mutations in the LRRK2 gene are a significant cause of both familial and sporadic cases of Parkinson's disease, making the development of LRRK2 inhibitors like JH-II-127 a promising area of research.[1][5][6] This technical guide provides a comprehensive overview of JH-II-127, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | --INVALID-LINK--methanone | [1][3] |

| Molecular Formula | C19H21ClN6O3 | [2] |

| Molecular Weight | 416.9 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [7] |

| Solubility | Soluble in DMSO (up to 100 mM) and DMF (30 mg/ml).[2][4][8] | [2][4][8] |

Mechanism of Action and LRRK2 Signaling Pathway

JH-II-127 functions as an ATP-competitive inhibitor of the LRRK2 kinase domain.[1] The G2019S mutation, the most common LRRK2 mutation associated with Parkinson's disease, leads to a two- to three-fold increase in kinase activity.[1] By binding to the kinase domain, JH-II-127 blocks the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.

A key indicator of LRRK2 kinase activity inhibition is the dephosphorylation of serine residues at positions 910 and 935 (Ser910 and Ser935).[1][5][6] JH-II-127 has been shown to substantially inhibit the phosphorylation of these sites in both wild-type and G2019S mutant LRRK2.[1][5][6]

The LRRK2 signaling pathway is complex and involves multiple upstream regulators and downstream effectors. LRRK2 is implicated in various cellular processes, including vesicular trafficking, cytoskeletal dynamics, and autophagy.[3] Its substrates include a subset of Rab GTPases, which are master regulators of membrane trafficking.[9]

Below is a diagram illustrating the central role of LRRK2 in cellular signaling and the inhibitory effect of JH-II-127.

Caption: LRRK2 signaling and its inhibition by JH-II-127.

Quantitative Data

In Vitro Potency

The inhibitory activity of JH-II-127 against various forms of LRRK2 has been determined through in vitro kinase assays.

| LRRK2 Variant | IC50 (nM) | Reference |

| Wild-Type (WT) | 6.6 | [2][4][7][8][10] |

| G2019S Mutant | 2.2 | [2][4][7][8][10] |

| A2016T Mutant | 47.7 | [2][4][7][8][10] |

| G2019S + A2016T Double Mutant | 3080 | [2][4] |

Kinase Selectivity

JH-II-127 exhibits high selectivity for LRRK2. In a screen against a panel of 138 kinases, at a concentration of 1 µM, only SmMLCK and CHK2 were inhibited by more than 90%.[1]

| Kinase | IC50 (nM) | Reference |

| SmMLCK | 81.3 | [1] |

| CHK2 | 27.6 | [1] |

In Vivo Efficacy

JH-II-127 effectively inhibits LRRK2 phosphorylation in vivo. Oral administration to mice at a dose of 30 mg/kg resulted in the inhibition of Ser935 phosphorylation in the brain, spleen, and kidney.[1][2][4] Complete inhibition of LRRK2 in the mouse brain was observed at a dose of 100 mg/kg.

Pharmacokinetic Properties in Mice

The pharmacokinetic profile of JH-II-127 has been evaluated in mice.

| Parameter | Route | Dose (mg/kg) | Value | Reference |

| Tmax | i.v. | 5 | - | [1] |

| p.o. | 10 | 0.25 h | [1] | |

| Cmax | i.v. | 5 | 2154 ng/mL (C0) | [1] |

| p.o. | 10 | 1640 ng/mL | [1] | |

| AUClast | i.v. | 5 | 1332 hng/mL | [1] |

| p.o. | 10 | 3094 hng/mL | [1] | |

| Half-life (T1/2) | i.v. | 5 | 0.66 h | [1] |

| p.o. | 10 | 0.66 h | [1] | |

| Bioavailability (%F) | p.o. | 10 | 116% | [1] |

Experimental Protocols

LRRK2 Kinase Inhibition Assay (In Vitro)

This protocol outlines the general steps for assessing the in vitro potency of JH-II-127 against LRRK2.

Caption: Workflow for LRRK2 kinase inhibition assay.

Detailed Steps:

-

Reagent Preparation: Prepare serial dilutions of JH-II-127 in DMSO. The final assay concentration of DMSO should be kept constant across all wells.

-

Assay Reaction: In a 96-well plate, combine the recombinant LRRK2 enzyme, kinase buffer, and the serially diluted JH-II-127.

-

Initiation: Initiate the kinase reaction by adding a mixture of ATP and a peptide substrate (e.g., LRRK2tide).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a stop solution, such as EDTA, to chelate the Mg2+ required for kinase activity.

-

Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, including ELISA with a phosphospecific antibody or by measuring the incorporation of radioactive phosphate from [γ-32P]ATP.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular LRRK2 Phosphorylation Assay

This protocol describes the assessment of JH-II-127's ability to inhibit LRRK2 phosphorylation in a cellular context.

Detailed Steps:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T cells overexpressing LRRK2, or cell lines with endogenous LRRK2) to an appropriate confluency. Treat the cells with varying concentrations of JH-II-127 or DMSO (vehicle control) for a specified duration (e.g., 90 minutes).[1]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Immunoblotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against phospho-LRRK2 (e.g., anti-pSer935) and total LRRK2.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phosphorylated and total LRRK2. Normalize the phospho-LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition.

In Vivo Pharmacodynamic Study in Mice

This protocol outlines the procedure for evaluating the in vivo efficacy of JH-II-127.

Detailed Steps:

-

Compound Formulation and Dosing: Formulate JH-II-127 in a suitable vehicle (e.g., 5% NMP / 95% PEG 300).[11] Administer the compound to mice via oral gavage (p.o.) or intraperitoneal (i.p.) injection at the desired doses.

-

Tissue Collection: At a specified time point after dosing (e.g., 1 hour), euthanize the mice and rapidly dissect the tissues of interest (e.g., brain, spleen, kidney).[11] Snap-freeze the tissues in liquid nitrogen and store them at -80°C.

-

Tissue Homogenization and Lysate Preparation: Homogenize the frozen tissues in a lysis buffer containing protease and phosphatase inhibitors. Centrifuge the homogenates to pellet cellular debris and collect the supernatant (lysate).

-

Protein Quantification and Immunoblotting: Follow the same procedures for protein quantification and immunoblotting as described in the cellular LRRK2 phosphorylation assay (Section 5.2) to assess the levels of phosphorylated and total LRRK2 in the tissue lysates.

Synthesis

The synthesis of JH-II-127 is a multi-step process that has been described in the literature.[1] A general overview of the synthetic scheme is provided below. For detailed experimental procedures, including reagent quantities and reaction conditions, please refer to the primary publication by Hatcher et al. (2015).

Caption: Generalized synthetic scheme for JH-II-127.

Conclusion

JH-II-127 is a valuable research tool for investigating the role of LRRK2 in both normal physiology and the pathophysiology of Parkinson's disease. Its high potency, selectivity, and in vivo efficacy make it a benchmark compound for the development of novel LRRK2-targeted therapeutics. This technical guide provides a comprehensive resource for researchers working with this important molecule.

References

- 1. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. LRRK2 signaling in neurodegeneration: two decades of progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor | MRC PPU [ppu.mrc.ac.uk]

- 6. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LRRK2 in Parkinson's disease: upstream regulation and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LRRK2 Pathways Leading to Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LRRK2 in Parkinson’s disease: Upstream regulation and Therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JH-II-127 | LRRK2 | Tocris Bioscience [tocris.com]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

JH-II-127: A Technical Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide on the Potent and Selective LRRK2 Inhibitor

This guide provides a comprehensive technical overview of JH-II-127, a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting LRRK2 in neurodegenerative diseases such as Parkinson's disease.

Core Compound Information

JH-II-127, a pyrrolopyrimidine derivative, has emerged as a critical tool for studying the physiological and pathological roles of LRRK2.[1][2][3] Its high potency and selectivity for both wild-type and mutant forms of LRRK2 make it a valuable research compound.[1][2][3]

| Property | Value | Reference |

| CAS Number | 1700693-08-8 | |

| Molecular Formula | C₁₉H₂₁ClN₆O₃ | |

| Molecular Weight | 416.87 g/mol | |

| Purity | ≥98% (typically assessed by HPLC) | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO (up to 100 mM) | |

| Storage | Store at -20°C for long-term stability. |

Supplier and Purchasing Information

JH-II-127 is available from several commercial suppliers for research purposes. It is crucial to note that this compound is intended for laboratory research use only and not for human or veterinary use.

| Supplier | Product Number | Available Quantities |

| Tocris Bioscience | 5899 | 5 mg, 25 mg, 100 mg |

| Cayman Chemical | 22905 | 1 mg, 5 mg, 10 mg |

| MedChemExpress | HY-112817 | 5 mg, 10 mg, 50 mg, 100 mg |

| Selleck Chemicals | S8628 | 5 mg, 10 mg, 50 mg, 100 mg |

| R&D Systems | 5899/5 | 5 mg |

| TargetMol | T6995 | 5 mg, 10 mg, 50 mg, 100 mg |

Note: Availability and catalog numbers are subject to change. Please refer to the supplier's website for the most current information.

Biological Activity and Mechanism of Action

JH-II-127 is a highly potent inhibitor of LRRK2 kinase activity. Activating mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a prime therapeutic target.[2][3] JH-II-127 exerts its effect by binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[1][2]

In Vitro Potency

The inhibitory activity of JH-II-127 has been quantified against various forms of LRRK2, demonstrating high potency, particularly against the pathogenic G2019S mutant.

| Target | IC₅₀ (nM) | Reference |

| Wild-Type LRRK2 | 6.6 | [4] |

| G2019S Mutant LRRK2 | 2.2 | [4] |

| A2016T Mutant LRRK2 | 47.7 | [4] |

Cellular Activity

In cellular assays, JH-II-127 effectively inhibits the phosphorylation of LRRK2 at key sites, such as Ser910 and Ser935, at concentrations between 0.1 and 0.3 µM.[1][2][3] This inhibition has been demonstrated in various cell types, including HEK293 cells and human lymphoblastoid cells derived from Parkinson's disease patients.[1]

LRRK2 Signaling Pathway and Inhibition by JH-II-127

LRRK2 is a complex, multi-domain protein that functions as a kinase and a GTPase. Its kinase activity is implicated in a range of cellular processes, and its dysregulation is a key factor in Parkinson's disease pathogenesis. JH-II-127's mechanism of action is centered on the direct inhibition of this kinase activity.

Caption: LRRK2 signaling pathway and the inhibitory action of JH-II-127.

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of JH-II-127, based on the methodologies described in the primary literature.

In Vitro LRRK2 Kinase Assay

This assay is fundamental to determining the direct inhibitory effect of JH-II-127 on LRRK2 kinase activity.

Objective: To measure the IC₅₀ of JH-II-127 against recombinant LRRK2.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing recombinant LRRK2 protein (wild-type or mutant), a kinase assay buffer, and a substrate (e.g., myelin basic protein or a peptide substrate like LRRKtide).[5][6]

-

Inhibitor Addition: JH-II-127 is serially diluted and added to the reaction mixture, with a DMSO control.

-

Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP ([γ-³²P]ATP) and magnesium chloride.[5] The reaction is incubated at 30°C for a specified time (e.g., 15-60 minutes).[5]

-

Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.[5]

-

Detection: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen to detect the incorporation of the radiolabeled phosphate into the substrate.[5]

-

Quantification: The radioactivity of the phosphorylated substrate bands is quantified, and the IC₅₀ value is calculated from the dose-response curve.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of JH-II-127 to inhibit LRRK2 activity within a cellular context.

Objective: To determine the effect of JH-II-127 on the phosphorylation of LRRK2 at Ser910 and Ser935 in cells.

Methodology:

-

Cell Culture and Treatment: HEK293 cells stably expressing GFP-tagged LRRK2 (wild-type or mutant) are cultured. The cells are then treated with increasing concentrations of JH-II-127 or a vehicle control (DMSO) for a defined period (e.g., 90 minutes).[1]

-

Cell Lysis: After treatment, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated LRRK2 (pSer910, pSer935) and total LRRK2.[1] Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified, and the ratio of phosphorylated LRRK2 to total LRRK2 is calculated to determine the extent of inhibition.

In Vivo Pharmacodynamic Analysis

This experiment evaluates the ability of JH-II-127 to inhibit LRRK2 in a living organism.

Objective: To assess the inhibition of LRRK2 phosphorylation in mouse tissues following oral administration of JH-II-127.

Methodology:

-

Animal Dosing: Mice are administered JH-II-127 orally at various doses (e.g., 30 mg/kg).[1][2]

-

Tissue Collection: At specified time points after dosing, the animals are euthanized, and tissues of interest (e.g., brain, spleen, kidney) are collected.[1]

-

Tissue Processing: The tissues are homogenized in lysis buffer, and the protein concentration is determined.

-

Western Blotting: The tissue lysates are analyzed by Western blotting as described in the cellular assay protocol to assess the levels of phosphorylated and total LRRK2.[1]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a novel LRRK2 inhibitor like JH-II-127.

Caption: A generalized experimental workflow for the evaluation of LRRK2 inhibitors.

Conclusion

JH-II-127 is a powerful research tool for investigating the complex biology of LRRK2. Its high potency, selectivity, and in vivo activity make it an invaluable compound for validating LRRK2 as a therapeutic target and for exploring the downstream consequences of LRRK2 inhibition. This guide provides a foundational resource for researchers embarking on studies involving JH-II-127.

References

- 1. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. JH-II-127 | LRRK2 | TargetMol [targetmol.com]

- 5. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JH-II-127: An In Vitro Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-II-127 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Activating mutations in LRRK2 are genetically linked to an increased risk of Parkinson's disease, making LRRK2 a compelling therapeutic target.[1] JH-II-127 has been shown to effectively inhibit both wild-type and the pathogenic G2019S mutant of LRRK2.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of JH-II-127, focusing on its inhibitory effects on LRRK2 kinase activity and cellular phosphorylation events.

Mechanism of Action: LRRK2 Inhibition

JH-II-127 is an ATP-competitive inhibitor that binds to the kinase domain of LRRK2. This binding prevents the transfer of phosphate from ATP to LRRK2 itself (autophosphorylation) and to its downstream substrates. A key cellular readout of LRRK2 kinase activity is the phosphorylation of serine residues, particularly Ser910 and Ser935.[1] Inhibition of LRRK2 by JH-II-127 leads to a dose-dependent decrease in the phosphorylation of these sites.

Caption: LRRK2 Inhibition by JH-II-127.

Quantitative Data Summary

The inhibitory activity of JH-II-127 against various forms of LRRK2 is summarized below. Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| LRRK2 Variant | IC50 (nM) | Reference |

| Wild-Type LRRK2 | 6.6 | [2] |

| G2019S Mutant LRRK2 | 2.2 | [2] |

| A2016T Mutant LRRK2 | 47.7 | [2] |

Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay

This protocol details the methodology to determine the IC50 of JH-II-127 against purified LRRK2 protein.

Caption: Workflow for the in vitro LRRK2 kinase assay.

Materials:

-

Purified recombinant LRRK2 (wild-type or mutant)

-

JH-II-127

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM EGTA, 20 mM β-glycerophosphate)

-

ATP

-

MgCl2

-

LRRK2 substrate (e.g., Nictide peptide)

-

[γ-32P]ATP (for radiometric assay) or appropriate reagents for non-radiometric detection

-

96-well assay plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of JH-II-127 in DMSO, and then dilute further in kinase assay buffer.

-

Add 5 µL of the diluted JH-II-127 or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 10 µL of purified LRRK2 enzyme to each well.

-

Pre-incubate the plate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a reaction mixture containing kinase assay buffer, ATP (e.g., 100 µM), MgCl2 (e.g., 10 mM), LRRK2 substrate, and [γ-32P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop buffer (e.g., containing EDTA).

-

Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) and wash to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based LRRK2 Phosphorylation Assay

This protocol describes how to assess the inhibitory effect of JH-II-127 on LRRK2 phosphorylation at Ser910 and Ser935 in a cellular context using Western blotting.

Caption: Workflow for the cell-based LRRK2 phosphorylation assay.

Materials:

-

HEK293T cells stably expressing GFP-LRRK2 (wild-type or mutant) or human lymphoblastoid cells endogenously expressing LRRK2.

-

Cell culture medium and supplements

-

JH-II-127

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Ser935-LRRK2, anti-phospho-Ser910-LRRK2, anti-total LRRK2, and a loading control antibody (e.g., anti-GAPDH).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

-

Treat the cells with a range of concentrations of JH-II-127 (e.g., 0.01 µM to 10 µM) or DMSO as a vehicle control.

-

Incubate the cells for a specified time, for example, 90 minutes at 37°C.[1]

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer.

-

Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image of the blot using an imaging system.

-

Quantify the band intensities and normalize the phospho-LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition.

Troubleshooting and Considerations

-

Solubility of JH-II-127: JH-II-127 is typically dissolved in DMSO to create a stock solution. Ensure complete dissolution before further dilution in aqueous buffers to avoid precipitation.

-

Antibody Specificity: Validate the specificity of the phospho-LRRK2 antibodies to ensure they recognize the intended phosphorylation sites.

-

Cell Line Variability: The expression levels and basal phosphorylation of LRRK2 can vary between cell lines. Optimize cell numbers and treatment conditions accordingly.

-

Kinase Activity: Ensure the purified LRRK2 enzyme is active. Include a positive control (no inhibitor) and a negative control (no enzyme or no ATP) in the in vitro kinase assay.

These protocols provide a robust framework for the in vitro characterization of JH-II-127 and other LRRK2 inhibitors. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data for their drug discovery and development programs.

References

Application Notes and Protocols for Cell-Based Assays of LRRK2 Inhibition by JH-II-127

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2) by the potent and selective inhibitor, JH-II-127. The included methodologies are essential for researchers investigating LRRK2 signaling in the context of Parkinson's disease and for professionals in drug development screening for novel LRRK2 inhibitors.

JH-II-127 is a brain-penetrant and orally bioavailable LRRK2 inhibitor. It has demonstrated significant potency against both wild-type LRRK2 and the pathogenic G2019S mutant, which is commonly associated with Parkinson's disease.[1][2] This document outlines key cellular assays to quantify the inhibitory activity of JH-II-127 on LRRK2 and its downstream signaling pathways.

Quantitative Data Summary

The inhibitory potency of JH-II-127 against various forms of the LRRK2 enzyme is summarized below. This data is critical for determining appropriate concentration ranges for cell-based experiments.

| LRRK2 Variant | IC50 (nM) |

| Wild-Type (WT) | 6.6[3] |

| G2019S Mutant | 2.2[3] |

| A2016T Mutant | 47.7[3] |

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in cellular signaling pathways. LRRK2 is a large, multi-domain protein with both GTPase and kinase functions.[4][5] Its activity is implicated in various cellular processes, including vesicular trafficking and autophagy, and is regulated by phosphorylation and interaction with other proteins such as 14-3-3 and Rab GTPases.[4][6][7] Pathogenic mutations, such as G2019S, can lead to increased kinase activity, a key target for inhibitors like JH-II-127.[1]

LRRK2 Signaling Pathway and Point of Inhibition by JH-II-127.

Experimental Protocols

Western Blot for LRRK2 Phosphorylation

This protocol details the use of Western blotting to assess the inhibition of LRRK2 autophosphorylation at Serine 935 (pS935) and the phosphorylation of its substrate Rab10 at Threonine 73 (pT73) in response to JH-II-127 treatment.[1][8][9]

References

- 1. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JH-II-127 | LRRK2 | TargetMol [targetmol.com]

- 4. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]

- 9. Western blotting for LRRK2 signalling in macrophages [protocols.io]

Application Notes: JH-II-127 for pLRRK2 Western Blot Analysis

References

- 1. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for JH-II-127 Administration in Mouse Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of JH-II-127, a potent and selective LRRK2 inhibitor, in the context of preclinical research using mouse models of Parkinson's disease (PD). The following sections detail the compound's mechanism of action, quantitative data, experimental protocols, and relevant biological pathways.

Introduction to JH-II-127

JH-II-127 is a pyrrolopyrimidine-based compound identified as a highly potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Activating mutations in the LRRK2 gene, such as the common G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease.[1][2] The G2019S mutation leads to a two- to three-fold increase in LRRK2 kinase activity, which is believed to contribute to the neurodegenerative processes in PD.[1][2] JH-II-127 effectively inhibits both wild-type and G2019S mutant LRRK2, making it a valuable tool for investigating the therapeutic potential of LRRK2 inhibition in PD models.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for JH-II-127 based on available in vitro and in vivo studies.

Table 1: In Vitro Potency of JH-II-127

| Target | IC50 (nM) |

| LRRK2 (Wild-Type) | 6.6 |

| LRRK2 (G2019S Mutant) | 2.2 |

| LRRK2 (A2016T Mutant) | 47.7 |

Data sourced from publicly available information.

Table 2: In Vivo Pharmacodynamic Efficacy of JH-II-127 in Mice

| Administration Route | Dose (mg/kg) | Tissue | Target | Effect |

| Oral Gavage | 30 | Brain | LRRK2 | Inhibition of Ser935 phosphorylation |

| Intraperitoneal | 10 | Brain | LRRK2 | Partial inhibition of Ser935 phosphorylation |

| Intraperitoneal | 30 | Brain | LRRK2 | Near-complete inhibition of Ser935 phosphorylation |

| Intraperitoneal | 100 | Brain | LRRK2 | Near-complete dephosphorylation of Ser935 |

Data sourced from publicly available information.

Note: As of the latest search, specific quantitative data from peer-reviewed studies on the therapeutic efficacy of JH-II-127 in ameliorating behavioral deficits or providing neuroprotection in mouse models of Parkinson's disease are not publicly available. The provided protocols are based on the known properties of the compound and standard methodologies for preclinical drug testing in such models.

Signaling Pathway

The diagram below illustrates the proposed signaling pathway involving LRRK2 in the context of Parkinson's disease and the inhibitory action of JH-II-127.

Caption: LRRK2 (G2019S) signaling cascade and the inhibitory effect of JH-II-127.

Experimental Protocols

The following are detailed protocols for the preparation and administration of JH-II-127 to a mouse model of Parkinson's disease, specifically the LRRK2 G2019S knock-in mouse model.

Protocol 1: Preparation of JH-II-127 Formulation for Oral Gavage

1. Materials:

- JH-II-127 powder

- Dimethyl sulfoxide (DMSO)

- Polyethylene glycol 300 (PEG300) or 400 (PEG400)

- (2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD)

- Tween-80

- Sterile Saline (0.9% NaCl)

- Sterile microcentrifuge tubes

- Vortex mixer

- Sonicator (optional)

2. Vehicle Formulation (Example):

- A commonly used vehicle for oral administration of hydrophobic compounds consists of a mixture of solvents to ensure solubility and stability. A potential formulation could be:

- 5% DMSO

- 40% PEG300

- 2% Tween-80

- 53% Saline

3. Preparation Steps:

- Weigh the required amount of JH-II-127 powder in a sterile microcentrifuge tube.

- Add DMSO to the tube to dissolve the JH-II-127 powder completely. Vortex thoroughly.

- In a separate sterile tube, prepare the remaining vehicle components (PEG300, Tween-80, and Saline).

- Slowly add the JH-II-127/DMSO solution to the vehicle mixture while vortexing to prevent precipitation.

- If necessary, sonicate the final solution for a few minutes to ensure homogeneity.

- Visually inspect the solution for any precipitates before administration. The final solution should be clear.

- Prepare fresh on the day of administration.

Protocol 2: Administration of JH-II-127 via Oral Gavage to LRRK2 G2019S Mice

1. Animals:

- LRRK2 G2019S knock-in mice (e.g., C57BL/6J background) of a specified age and sex.

- Age- and sex-matched wild-type littermates as controls.

2. Materials:

- Prepared JH-II-127 formulation

- Vehicle control solution

- Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches, with a ball tip)

- 1 mL syringes

- Animal scale

3. Dosing Regimen (Hypothetical Therapeutic Study):

- Dose: Based on pharmacodynamic data, a starting dose of 30 mg/kg can be used. Dose-response studies may be necessary to determine the optimal therapeutic dose.

- Frequency: Daily administration.

- Duration: 4-12 weeks, depending on the study's endpoint (e.g., behavioral assessment, post-mortem analysis).

4. Procedure:

- Weigh each mouse to calculate the precise volume of the formulation to be administered (typically 5-10 mL/kg body weight).

- Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for the alignment of the head, neck, and back.

- Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

- Allow the mouse to swallow the needle. Do not apply force.

- Once the needle is in the esophagus, slowly administer the JH-II-127 formulation or vehicle.

- Gently remove the gavage needle.

- Monitor the mouse for a few minutes post-administration for any signs of distress.

- Return the mouse to its home cage.

Protocol 3: Assessment of Motor Function (Rotarod Test)

1. Apparatus:

- Accelerating rotarod apparatus for mice.

2. Procedure:

- Habituation: For 2-3 consecutive days before the test, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for 5 minutes.

- Testing:

- Place the mouse on the rotating rod, which is accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

- Record the latency to fall from the rod for each mouse.

- Perform three trials per mouse with a rest interval of at least 15 minutes between trials.

- The average latency to fall across the three trials is used for data analysis.

- Data Analysis: Compare the mean latency to fall between the vehicle-treated and JH-II-127-treated LRRK2 G2019S mice, and wild-type controls.

Protocol 4: Immunohistochemical Analysis of Dopaminergic Neurons

1. Tissue Processing:

- At the end of the treatment period, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

- Dissect the brains and post-fix in 4% PFA overnight at 4°C.

- Cryoprotect the brains in a 30% sucrose solution until they sink.

- Freeze the brains and section the substantia nigra pars compacta (SNc) and striatum coronally at 30-40 µm using a cryostat.

2. Immunohistochemistry:

- Wash the sections in phosphate-buffered saline (PBS).

- Perform antigen retrieval if necessary.

- Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.

- Incubate the sections with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, overnight at 4°C.

- Wash the sections in PBS and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.

- Mount the sections on slides and coverslip with a mounting medium containing DAPI for nuclear staining.

3. Quantification:

- Capture images of the SNc and striatum using a fluorescence or confocal microscope.

- Perform unbiased stereological counting of TH-positive neurons in the SNc.

- Measure the density of TH-positive fibers in the striatum using image analysis software.

- Compare the results between the different treatment groups.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of JH-II-127 in a Parkinson's disease mouse model.

Caption: A generalized workflow for preclinical testing of JH-II-127 in PD mice.

References

Application Notes and Protocols: Preparation of JH-II-127 Stock Solutions for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction JH-II-127 is a potent, selective, and cell-permeable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] Activating mutations in LRRK2 are linked to Parkinson's disease, making inhibitors like JH-II-127 valuable tools for research in this area.[3][4][5] These notes provide detailed protocols for the preparation of JH-II-127 stock solutions for use in cell culture experiments.

I. Chemical Properties and Solubility

A summary of the key chemical and physical properties of JH-II-127 is provided in the table below. This information is critical for accurate preparation of stock solutions.

| Property | Value | Source |

| Molecular Weight | 416.87 g/mol | [1] |

| Formula | C₁₉H₂₁ClN₆O₃ | [1] |

| CAS Number | 1700693-08-8 | [1] |

| Purity | ≥98% | [1] |

| Appearance | Crystalline solid / Powder | [6][7] |

| Solubility | Soluble to 100 mM in DMSO. Also soluble in DMF (30 mg/ml) and Ethanol (2 mg/ml). | [1][6] |

II. Biological Activity

JH-II-127 is a highly selective inhibitor of LRRK2 kinase activity. It has been shown to be effective against both wild-type and mutant forms of LRRK2, which are implicated in Parkinson's disease.[3][4] The half-maximal inhibitory concentrations (IC₅₀) for various forms of LRRK2 are detailed below.

| LRRK2 Form | IC₅₀ (nM) | Source |

| Wild-type | 6.6 | [1] |

| G2019S-mutant | 2.2 | [1] |

| A2016T-mutant | 47.7 | [1] |

The primary mechanism of action of JH-II-127 is the inhibition of LRRK2's kinase activity, which subsequently prevents the phosphorylation of its downstream substrates. A key marker of LRRK2 inhibition in cellular assays is the reduced phosphorylation of LRRK2 at serine residues 910 and 935.[3][4][5][6]

III. Signaling Pathway

The following diagram illustrates the inhibitory effect of JH-II-127 on the LRRK2 signaling pathway.

IV. Experimental Protocols

A. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of JH-II-127 in Dimethyl Sulfoxide (DMSO).

Materials:

-

JH-II-127 powder

-

Anhydrous/sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

Procedure:

-

Weighing the Compound: Accurately weigh out a specific mass of JH-II-127 powder. For example, to prepare a stock solution from 1 mg of JH-II-127.

-

Calculating the Solvent Volume: Use the following formula to calculate the volume of DMSO required:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

For a 10 mM (0.01 M) stock from 1 mg (0.001 g) of JH-II-127 (MW: 416.87 g/mol ):

Volume (L) = 0.001 g / (416.87 g/mol x 0.01 mol/L) = 0.0002398 L = 239.9 µL

The following table provides pre-calculated solvent volumes for preparing various concentrations of JH-II-127 stock solutions.

| Desired Concentration | Volume of DMSO to add to 1 mg | Volume of DMSO to add to 5 mg | Volume of DMSO to add to 10 mg |

| 1 mM | 2.4 mL | 11.99 mL | 23.99 mL |

| 5 mM | 0.48 mL | 2.4 mL | 4.8 mL |

| 10 mM | 0.24 mL | 1.2 mL | 2.4 mL |

| 50 mM | 0.05 mL | 0.24 mL | 0.48 mL |

-

Dissolving the Compound: Add the calculated volume of sterile DMSO to the vial containing the JH-II-127 powder.

-

Ensuring Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary.[7]

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2] The stability of the compound in solution is at least 4 years when stored at -20°C.[6]

B. Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM stock solution to a final working concentration for treating cells in culture.

Materials:

-

10 mM JH-II-127 stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile tubes and pipettes

Procedure:

-

Determine the Final Working Concentration: The optimal working concentration of JH-II-127 should be determined experimentally for each cell line and assay. A common starting range for cell-based assays is 0.1 µM to 3 µM.[2][3]

-

Serial Dilution: Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentration. It is recommended to perform at least one intermediate dilution step to ensure accuracy.

-

Example for a 1 µM final concentration:

-

Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of cell culture medium. This results in a 10 µM intermediate solution.

-

Add the appropriate volume of the 10 µM intermediate solution to your cell culture vessel to achieve the final desired concentration. For example, to achieve a final concentration of 1 µM in a 6-well plate containing 2 mL of medium per well, add 200 µL of the 10 µM intermediate solution to each well.

-

-

-

Vehicle Control: It is crucial to include a vehicle control in your experiments. This consists of treating a parallel set of cells with the same final concentration of DMSO as the cells treated with JH-II-127.

V. Experimental Workflow

The following diagram outlines the general workflow for preparing and using JH-II-127 in cell culture experiments.

References

- 1. JH-II-127 | LRRK2 Inhibitors: R&D Systems [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. caymanchem.com [caymanchem.com]

- 7. JH-II-127 | LRRK2 | TargetMol [targetmol.com]

Application Notes and Protocols for JH-II-127: A Potent LRRK2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention as a therapeutic target, particularly for Parkinson's disease. Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic Parkinson's disease. JH-II-127 is a potent and selective inhibitor of LRRK2 kinase activity. This document provides detailed application notes and protocols for utilizing JH-II-127 to study LRRK2 function in various experimental settings.

Data Presentation

In Vitro Kinase Inhibition

JH-II-127 demonstrates high potency against wild-type LRRK2 and its common pathogenic mutants. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| LRRK2 Variant | IC50 (nM) |

| Wild-Type (WT) | 6.6 |

| G2019S Mutant | 2.2 |

| A2016T Mutant | 47.7 |

Cellular Activity

In cellular assays, JH-II-127 effectively inhibits the phosphorylation of LRRK2 at key autophosphorylation sites, Ser910 and Ser935.

| Cell-Based Assay | Effective Concentration |

| Inhibition of LRRK2 Ser910/Ser935 phosphorylation | 0.1 - 0.3 µM |

Signaling Pathway

The following diagram illustrates the central role of LRRK2 in cellular signaling and the mechanism of inhibition by JH-II-127. LRRK2, through its kinase activity, phosphorylates a number of downstream substrates, including a subset of Rab GTPases. Pathogenic mutations, such as G2019S, enhance this kinase activity. JH-II-127 acts as an ATP-competitive inhibitor, blocking the phosphotransferase activity of LRRK2 and consequently reducing the phosphorylation of its substrates.

Caption: LRRK2 Signaling and Inhibition by JH-II-127.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of JH-II-127 for LRRK2 Inhibition in a Cellular Context using Western Blot

This protocol describes how to determine the effective concentration of JH-II-127 for inhibiting LRRK2 kinase activity in cultured cells by assessing the phosphorylation status of LRRK2 at Ser935.

Workflow Diagram:

Caption: Western Blot Workflow for LRRK2 Inhibition.

Materials:

-

Cells expressing LRRK2 (e.g., HEK293T overexpressing LRRK2, or cell lines with endogenous LRRK2)

-

JH-II-127 (Tocris, R&D Systems, etc.)

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies: anti-pLRRK2 (Ser935), anti-total LRRK2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis.

-

JH-II-127 Treatment:

-

Prepare a stock solution of JH-II-127 in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of JH-II-127 in complete cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control.

-

Remove the medium from the cells and replace it with the medium containing the different concentrations of JH-II-127 or vehicle.

-

Incubate the cells for 1-2 hours at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

-

Western Blot:

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pLRRK2 (Ser935) and total LRRK2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Imaging and Analysis:

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities for pLRRK2 and total LRRK2. The optimal concentration of JH-II-127 is the one that shows a significant reduction in the pLRRK2/total LRRK2 ratio.

-

Protocol 2: In Vitro LRRK2 Kinase Assay (Luminescence-Based)

This protocol describes a non-radioactive method to measure the in vitro kinase activity of LRRK2 and the inhibitory effect of JH-II-127 using a luminescence-based ADP detection assay.

Workflow Diagram:

Caption: In Vitro LRRK2 Kinase Assay Workflow.

Materials:

-

Recombinant LRRK2 (WT or mutant)

-

LRRKtide peptide substrate

-

ATP

-

JH-II-127

-

DMSO

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare Reagents:

-